Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate
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Overview
Description
Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate is a complex organic compound that features a spirocyclic structure, combining chroman and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate typically involves a multi-step process. One common method includes the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization reaction . This reaction forms the spirocyclic intermediate, which is then further functionalized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but differs in functional groups and overall reactivity.
tert-Butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate: Another related compound with variations in the substituents on the spirocyclic core.
Uniqueness
Methyl 1’-methyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 1'-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-6-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-17-7-5-16(6-8-17)10-13(18)12-9-11(15(19)20-2)3-4-14(12)21-16/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
FQHPPDSHDKWYRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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